4-Heptanone
Description
Nomenclature and Chemical Classification of 4-Heptanone
The precise naming and classification of a chemical compound are fundamental to scientific communication. This compound is identified through a variety of systematic and common names and is categorized based on its functional group and structural characteristics.
The systematic name for this compound, according to IUPAC nomenclature, is heptan-4-one . nih.govwikipedia.orgmatrix-fine-chemicals.com This name precisely indicates a seven-carbon alkane chain (heptane) with a ketone functional group (=O) located on the fourth carbon atom.
Beyond its systematic name, this compound is widely known by several common names. The most prevalent of these is Dipropyl ketone , which highlights the two propyl groups attached to the carbonyl carbon. nih.govhmdb.cafoodb.ca Another common name is Butyrone . nih.govwikipedia.orgnist.gov
| Name Type | Name |
| Systematic (IUPAC) | heptan-4-one |
| Common | Dipropyl ketone |
| Common | Butyrone |
| Other | 4-Oxoheptane |
This compound is classified as an organic compound belonging to the ketone family. hmdb.cafoodb.ca Ketones are characterized by the presence of a carbonyl group (a carbon-oxygen double bond, C=O) where the carbonyl carbon is bonded to two other carbon atoms. wikipedia.org
Within the ketone class, this compound can be further categorized as a symmetrical ketone or a simple ketone . shaalaa.comsarthaks.com This is because the two alkyl groups attached to the carbonyl carbon are identical—both are propyl groups. wikipedia.orgshaalaa.com It is also described as a dialkyl ketone. nih.govebi.ac.uk
| Classification Level | Class |
| Broad Class | Organic Compound |
| Functional Group | Ketone |
| Sub-Class | Symmetrical Ketone (Simple Ketone) |
| Structural Type | Dialkyl Ketone |
This compound shares its molecular formula, C₇H₁₄O, with several other structural isomers. nist.govwikipedia.org Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. The primary isomers of heptanone are distinguished by the position of the carbonyl group along the carbon chain.
A key isomer to distinguish from this compound is 3-Heptanone (also known as ethyl butyl ketone). wikipedia.orgnist.gov In 3-Heptanone, the carbonyl group is located on the third carbon atom, resulting in an ethyl group and a butyl group attached to the carbonyl carbon, making it an unsymmetrical ketone. nih.gov Other isomers include 2-Heptanone (methyl pentyl ketone). guidechem.comnist.govwikipedia.org
| Compound | IUPAC Name | Structure | Classification |
| This compound | heptan-4-one | CH₃CH₂CH₂COCH₂CH₂CH₃ | Symmetrical Ketone |
| 3-Heptanone | heptan-3-one | CH₃CH₂COCH₂CH₂CH₂CH₃ | Unsymmetrical Ketone |
| 2-Heptanone | heptan-2-one | CH₃CO(CH₂)₄CH₃ | Unsymmetrical Ketone |
Historical Context of this compound Research
The synthesis of this compound has been documented through various chemical methods over time. One of the notable early methods involves the ketonization of butyric acid. orgsyn.org This process includes the pyrolysis of iron(II) butyrate, which is formed from the reaction of butyric acid with iron powder. wikipedia.orgorgsyn.org Another approach described is the reaction of butyric acid over cerium oxide at 500°C or over manganese oxide at temperatures between 400 and 425°C. chemicalbook.com These methods illustrate classic organic synthesis pathways for ketone formation from carboxylic acids.
Current Research Landscape and Significance of this compound
In contemporary chemical research, this compound is utilized in several areas, including as a solvent for nitrocellulose and in the synthesis of flavorings. chemicalbook.comchemicalbook.com It is also recognized as a metabolite of the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP) in humans. ebi.ac.uknih.gov
This compound is a subject of interest in catalysis research, particularly in studies focused on its synthesis from more readily available starting materials. Research has explored the catalyzed synthesis of this compound from 1-butanol (B46404). chemicalbook.com These studies investigate the efficiency of different catalysts, such as magnesium oxide-supported ceria and zinc ferrite (B1171679), in converting the alcohol to the ketone. google.com For instance, using zinc ferrite as a catalyst has been reported to achieve a yield of up to 80% for the conversion of butanol to this compound. google.com Such research is significant for developing efficient and selective catalytic processes for producing valuable ketones from alcohols.
Relevance in Organic Synthesis
This compound, also known as dipropyl ketone or butyrone, is a versatile compound in the field of organic synthesis, serving both as a solvent and a key building block. wikipedia.orgnih.govguidechem.com Its utility as a solvent extends to a variety of substances, including nitrocellulose, oils, resins, and polymers, making it valuable in the formulation of lacquers and coatings. nih.govguidechem.comchemicalbook.comlookchem.com
The synthesis of this compound itself can be achieved through several established chemical routes. One common laboratory method involves the ketonization of n-butyric acid by refluxing it with hydrogen-reduced iron powder, a procedure noted for its simplicity and good yields. orgsyn.org Other synthetic pathways include the liquid or vapor-phase decarboxylation of n-butyric acid or its salts, the oxidation of 4-heptanol (B146996), the hydration of 3-heptyne (B1585052), and the catalyzed reaction of 1-butanol over base catalysts like magnesium oxide. guidechem.comorgsyn.orgchemicalbook.com It can also be prepared by passing butyric acid over catalysts such as thorium oxide or manganese oxide at high temperatures. chemicalbook.comchemicalbook.com
Beyond its role as a solvent, this compound is a significant intermediate in the synthesis of more complex molecules. guidechem.comchemicalbook.com It is used as a starting material in the production of flavorings and fragrances. wikipedia.orgnih.govchemicalbook.com For instance, it is a precursor in the synthesis of 3-propylthio-4-heptanol, a compound used as a flavor enhancer in foodstuffs. wikipedia.org Furthermore, its chemical structure makes it a useful intermediate in the development of active pharmaceutical ingredients. guidechem.comchemicalbook.comlookchem.comchemicalbook.com Researchers have also employed this compound in the development of analytical methods, such as its use as a derivatizing agent for the analysis of 3-monochloro-1,2-propane diol in food products. chemicalbook.comebi.ac.uk
Table 1: Synthetic Routes and Applications of this compound
| Category | Description | Starting Materials / Reactants | Application / Product | Citations |
|---|---|---|---|---|
| Synthesis | Ketonization | n-Butyric acid, Iron powder | This compound | orgsyn.org |
| Synthesis | Catalytic Reaction | 1-Butanol, Base catalysts (e.g., MgO) | This compound | guidechem.comchemicalbook.com |
| Synthesis | Oxidation | 4-Heptanol | This compound | orgsyn.org |
| Synthesis | Hydration | 3-Heptyne | This compound | orgsyn.org |
| Application | Solvent | This compound | Nitrocellulose, oils, resins, polymers | nih.govchemicalbook.comlookchem.com |
| Application | Intermediate | This compound | Flavorings (e.g., 3-propylthio-4-heptanol) | wikipedia.orgchemicalbook.com |
| Application | Intermediate | This compound | Active Pharmaceutical Ingredients | guidechem.comchemicalbook.comchemicalbook.com |
| Application | Analytical Reagent | This compound | Derivatizing agent for 3-monochloro-1,2-propane diol | chemicalbook.comebi.ac.uk |
Biomedical and Environmental Implications
The significance of this compound extends into biomedical and environmental research, where it is recognized primarily as a metabolite and an environmental chemical. nih.govchemicalbook.com
In the biomedical field, this compound is identified as a human xenobiotic metabolite, meaning it is a substance found in the human body that is not naturally produced. nih.govebi.ac.ukebi.ac.uk It has been detected in various biological samples, including urine, blood, saliva, and feces. ebi.ac.ukebi.ac.uksigmaaldrich.com A significant body of research has established that this compound is a major metabolite of the common plasticizer di(2-ethylhexyl) phthalate (DEHP). sigmaaldrich.comnih.govsigmaaldrich.com This metabolic conversion occurs via the beta-oxidation of 2-ethylhexanoic acid (EHA), a breakdown product of DEHP. guidechem.comchemicalbook.comebi.ac.uk Consequently, elevated levels of this compound have been observed in individuals with high exposure to DEHP, such as hemodialysis patients, whose blood is in regular contact with PVC-based medical tubing. nih.gov While initially investigated as a potential marker for diabetes mellitus, further studies clarified that there is no direct association; instead, its presence is linked to DEHP exposure. ebi.ac.ukebi.ac.uknih.gov Its role as a biomarker continues to be explored, particularly in the context of kidney disease and as a potential volatile organic compound (VOC) marker for renal cell carcinoma. nih.govebi.ac.ukhmdb.ca
From an environmental perspective, the production and industrial use of this compound as a solvent can lead to its release into the environment through various waste streams. nih.gov Its environmental fate is dictated by its physical and chemical properties. When released into the atmosphere, it exists as a vapor and is subject to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 1.7 days. nih.gov It may also undergo direct photolysis by sunlight. nih.gov If released into soil, this compound is expected to have moderate mobility, with volatilization from moist and dry soil surfaces being an important process. nih.gov In aquatic systems, it is not expected to adsorb significantly to suspended solids or sediment. nih.gov Volatilization from water is also a key fate process, with an estimated half-life of 3.7 hours in a model river and 5.4 days in a model lake. nih.gov The potential for bioconcentration in aquatic organisms is considered low. nih.gov Additionally, research into sanitation systems has identified this compound as one of the main odorous compounds generated from the storage of human urine, which has implications for waste management. ebi.ac.uk
Table 2: Summary of Biomedical and Environmental Findings for this compound
| Area | Finding | Implication / Context | Citations |
|---|---|---|---|
| Biomedical | Human Metabolite | Identified as a xenobiotic metabolite found in urine, blood, and saliva. | nih.govebi.ac.ukebi.ac.uk |
| Biomedical | DEHP Metabolism | A major metabolite of the plasticizer di(2-ethylhexyl) phthalate (DEHP). | sigmaaldrich.comnih.govsigmaaldrich.com |
| Biomedical | Metabolic Pathway | Arises from the beta-oxidation of 2-ethylhexanoic acid (EHA). | guidechem.comchemicalbook.comebi.ac.uk |
| Biomedical | Biomarker Research | Investigated as a potential biomarker for kidney disease and certain cancers. | nih.govebi.ac.ukhmdb.ca |
| Environmental | Environmental Release | Released into the environment through its production and use as a solvent. | nih.gov |
| Environmental | Atmospheric Fate | Degraded in the atmosphere by hydroxyl radicals (t½ ≈ 1.7 days) and photolysis. | nih.gov |
| Environmental | Soil & Water Fate | Exhibits moderate mobility in soil and volatilizes from soil and water surfaces. | nih.gov |
| Environmental | Bioconcentration | Has a low potential for bioconcentration in aquatic organisms. | nih.gov |
| Environmental | Waste Management | Identified as an odorous compound from stored human urine. | ebi.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3-6H2,1-2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFAJYNVAYBARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O, Array | |
| Record name | DIPROPYL KETONE | |
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DSSTOX Substance ID |
DTXSID6047650 | |
| Record name | 4-Heptanone | |
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Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dipropyl ketone appears as a colorless liquid with a pleasant odor. Insoluble in water and less dense than water. Flash point 120 °F. Toxic by inhalation. A skin irritant. Used to make flavorings and as a solvent., Liquid, Colorless liquid with a pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a pungent, powerful, ethereal, fruity odour, Colorless liquid with a pleasant odor. | |
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Boiling Point |
291 °F at 760 mmHg (NIOSH, 2023), 144 °C, 144.00 to 145.00 °C. @ 760.00 mm Hg, 144-146 °C, 291 °F | |
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Flash Point |
120 °F (NIOSH, 2023), 120 °F, 48.89 °C (closed cup), 49 °C | |
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| Record name | DIPROPYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | DIPROPYL KETONE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0242.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Miscible with ethanol, ethyl ether; very soluble in ligroin, Soluble in carbon tetrachloride, In water, 3.19X10+3 mg/L at 25 °C, 3.2 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, insoluble in water; soluble in alcohol and ether, Insoluble | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | DIPROPYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 4-Heptanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/393/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Record name | Dipropyl ketone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Density |
0.82 (NIOSH, 2023) - Less dense than water; will float, 0.8174 g/cu cm at 20 °C, Bulk density: 6.79 lb/gal at 20 °C, Relative density (water = 1): 0.8, 0.814-0.817 (20°), 0.82 | |
| Record name | DIPROPYL KETONE | |
| Source | CAMEO Chemicals | |
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| Record name | Dipropyl ketone | |
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| Record name | DIPROPYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 4-Heptanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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| Record name | Dipropyl ketone | |
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Vapor Density |
3.93 (Air = 1), Relative vapor density (air = 1): 3.9 | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
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| Record name | DIPROPYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
5 mmHg (NIOSH, 2023), 5.2 [mmHg], 5.2 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.7, 5 mmHg | |
| Record name | DIPROPYL KETONE | |
| Source | CAMEO Chemicals | |
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| Record name | Dipropyl ketone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Dipropyl ketone | |
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| Record name | DIPROPYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | DIPROPYL KETONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/174 | |
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| Record name | Dipropyl ketone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Color/Form |
Stable, colorless liquid | |
CAS No. |
123-19-3 | |
| Record name | DIPROPYL KETONE | |
| Source | CAMEO Chemicals | |
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| Record name | 4-Heptanone | |
| Source | CAS Common Chemistry | |
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| Record name | Dipropyl ketone | |
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| Record name | 4-Heptanone | |
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| Record name | 4-Heptanone | |
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| Record name | 4-Heptanone | |
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| Record name | Heptan-4-one | |
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| Record name | 4-HEPTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BN582JQ61 | |
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| Record name | Dipropyl ketone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7908 | |
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| Record name | 4-Heptanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004814 | |
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| Record name | DIPROPYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1414 | |
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| Record name | DIPROPYL KETONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/174 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 4-Heptanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/MJ557300.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
-27 °F (NIOSH, 2023), -33 °C, -34 °C, -27 °F | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3317 | |
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| Record name | Dipropyl ketone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7908 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Heptanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004814 | |
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| Record name | DIPROPYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1414 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DIPROPYL KETONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/174 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0242.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Synthesis and Reaction Methodologies of 4 Heptanone
Established Synthetic Routes for 4-Heptanone
The production of this compound is predominantly achieved through two main strategies: the ketonization of carboxylic acids and the catalytic conversion of alcohols.
Ketonization of Carboxylic Acids
Ketonization is a classic and widely studied chemical reaction for carbon-carbon bond formation. It involves the coupling of two carboxylic acid molecules to form a larger, symmetrical ketone, with the elimination of one molecule of carbon dioxide and one molecule of water. This process is a cornerstone in the synthesis of this compound from butyric acid.
From Butyric Acid over Metal Oxides (e.g., Cerium Oxide, Thorium Oxide, Manganese Oxide)
The vapor-phase ketonization of butyric acid over heterogeneous metal oxide catalysts is a highly effective method for producing this compound. Various metal oxides have been shown to be active catalysts for this transformation, including those of cerium, manganese, zirconium, and thorium. energy.gov Cerium oxide (CeO₂)-based catalysts, in particular, have demonstrated superior activity, selectivity, and stability, which is often attributed to their redox chemistry, high oxygen exchange capacity, and water tolerance. researchgate.net
Research has shown that manganese oxide (MnO₂) is also a highly active catalyst. In studies involving the ketonization of n-butanoic anhydride, a derivative of butyric acid, catalysts composed of MnO₂ on an alumina (B75360) support achieved yields of this compound as high as 91% within a temperature range of 648–698 K. orgsyn.org Under similar conditions, cerium oxide catalysts were also effective, though they resulted in slightly lower yields compared to their manganese counterparts. orgsyn.org The choice of support material can also influence catalyst activity, with alumina often showing a pronounced positive effect. energy.gov Zirconium oxide (ZrO₂) has also been successfully used, demonstrating stable performance for over 10 hours in a continuous flow reactor for the ketonization of butyric acid.
| Catalyst System | Reactant | Temperature (K) | Max. Yield of this compound |
| 20 wt.% MnO₂/Al₂O₃ | n-Butanoic Anhydride | 648–698 | 91% orgsyn.org |
| 20 wt.% CeO₂/Al₂O₃ | n-Butanoic Anhydride | 648–698 | <91% orgsyn.org |
| Commercial ZrO₂ | Butyric Acid | Not Specified | Near theoretical carbon balance |
From Butyric Acid over Wood Coal
The use of biomass-derived materials in chemical synthesis is a field of growing interest. Wood can be processed through pyrolysis to produce bio-oil, which contains a mixture of organic compounds, including carboxylic acids like acetic, propionic, and butyric acid. This bio-oil can be upgraded through processes such as ketonization to produce more valuable chemicals and fuel precursors. Specifically, the butyric acid present in the aqueous-phase pyrolysis oil of wood can be converted to this compound using catalysts like cerium-zirconium mixed oxides.
In a more traditional context, charcoal, a form of wood coal, has been utilized as a catalyst support in various chemical reactions, including ketonization. energy.gov Its porous structure provides a high surface area for the active catalytic phase, such as metal oxides, enhancing the efficiency of the reaction.
Utilizing Hydrogen-Reduced Iron Powder
A straightforward and effective laboratory-scale synthesis of this compound employs hydrogen-reduced iron powder as the catalyst. This method represents a general procedure for preparing simple symmetrical ketones from normal aliphatic carboxylic acids. The process involves refluxing n-butyric acid directly with the iron powder.
The reaction is typically carried out for several hours, after which the product is isolated by distillation. This procedure is noted for its simplicity, good yields, and the accessibility of the starting materials.
| Reactant | Catalyst | Reaction Conditions | Yield of this compound |
| n-Butyric Acid | Hydrogen-Reduced Iron Powder | Reflux for 5 hours | 69–75% |
Catalytic Reactions of Alcohols
An alternative synthetic route to this compound starts from alcohols, specifically 1-butanol (B46404). This pathway is of particular interest due to the potential for producing butanol from renewable biomass through fermentation.
From 1-Butanol over Base Catalysts (e.g., MgO)
The conversion of 1-butanol to this compound is a multi-step process that occurs over a suitable catalyst. The proposed pathway involves the initial oxidation or dehydrogenation of the alcohol to form an aldehyde (butanal) and subsequently a carboxylic acid (butyric acid). This acid intermediate then undergoes ketonization as described previously.
Base catalysts, or supports with basic properties like magnesium oxide (MgO), play a role in this transformation. Research has demonstrated the use of a magnesium oxide-supported ceria catalyst for the preparation of this compound from butanol in an oxygen atmosphere, achieving a 44% yield. Pure or doped cerium oxide is also a highly effective catalyst for this reaction, capable of producing this compound with high selectivity, in some cases exceeding 90%.
| Catalyst System | Reactant | Atmosphere | Yield of this compound | Selectivity |
| MgO-supported CeO₂ | 1-Butanol | Oxygen | 44% | Not Specified |
| Doped CeO₂ | 1-Butanol | Not Specified | Not Specified | >90% |
Oxidation of 4-Heptanol (B146996)
The synthesis of this compound from 4-heptanol is a classic example of the oxidation of a secondary alcohol to a ketone. orgsyn.orgtransformationtutoring.comwustl.edu In this reaction, the hydroxyl (-OH) group of 4-heptanol is converted to a carbonyl (C=O) group. transformationtutoring.com Tertiary alcohols are resistant to oxidation, while primary alcohols can be oxidized to aldehydes or further to carboxylic acids, making the oxidation of secondary alcohols a reliable method for ketone synthesis. youtube.comlibretexts.org
A variety of oxidizing agents can be employed for this transformation. The choice of reagent can depend on factors like yield, reaction conditions, and selectivity. organic-chemistry.org Common reagents for the oxidation of secondary alcohols are based on chromium(VI), such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC). youtube.comlibretexts.org Other reagents include potassium permanganate (B83412) (KMnO₄), Dess-Martin periodinane, and methods involving dimethyl sulfoxide (B87167) (DMSO) like the Swern oxidation. youtube.comorganic-chemistry.orgwikipedia.org For instance, the dichromate oxidation of 4-methyl-3-heptanol, a similar secondary alcohol, yields the corresponding ketone, 4-methyl-3-heptanone. wustl.edu
The general mechanism involves the formation of a chromate (B82759) ester from the alcohol and the chromium reagent. A base (often water) then removes a proton from the carbon bearing the oxygen, leading to the elimination of the reduced chromium species and the formation of the ketone's carbon-oxygen double bond. youtube.com
Table 1: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent/Method | Description |
|---|---|
| Jones Oxidation (CrO₃/H₂SO₄) | A strong oxidizing agent that readily converts secondary alcohols to ketones. libretexts.org |
| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, effective for oxidizing secondary alcohols to ketones. libretexts.org |
| Potassium Permanganate (KMnO₄) | A powerful oxidizing agent, typically used in alkaline aqueous solutions. wikipedia.org |
| Dess-Martin Periodinane (DMP) | A mild oxidant that allows for the conversion of alcohols to ketones at room temperature. wikipedia.org |
| Swern Oxidation | Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride), followed by a hindered base. |
| Sodium Hypochlorite (B82951) (NaOCl) | Household bleach, often used with acetic acid, can serve as the active oxidant (hypochlorous acid). quizlet.com |
Hydration of 3-Heptyne (B1585052)
This compound can also be prepared via the hydration of 3-heptyne. orgsyn.org This reaction involves the addition of water across the carbon-carbon triple bond of the alkyne. The hydration of alkynes is typically catalyzed by strong acids, such as sulfuric acid, in the presence of a mercury(II) salt, like mercuric sulfate (B86663) (HgSO₄), which acts as a Lewis acid catalyst. libretexts.orglumenlearning.com
The reaction proceeds with Markovnikov regiochemistry, where the hydroxyl group adds to the more substituted carbon of the triple bond. libretexts.org However, for a symmetrical internal alkyne like 3-heptyne (where the carbons of the triple bond are equally substituted), the addition of the hydroxyl group to either carbon C-3 or C-4 leads to the same product after tautomerization. libretexts.org
The mechanism involves the initial electrophilic addition of the mercuric ion to the alkyne, forming a vinylic carbocation intermediate. libretexts.orglibretexts.org Water then acts as a nucleophile, attacking the carbocation. Following deprotonation, a mercury-containing enol is formed. libretexts.org This enol is an unstable intermediate—a compound with a hydroxyl group attached to a double-bonded carbon. lumenlearning.com It rapidly rearranges into its more stable constitutional isomer, the ketone, through a process called keto-enol tautomerization. lumenlearning.comlibretexts.org The acidic conditions facilitate the replacement of the mercury group with a hydrogen atom to yield the final ketone product. libretexts.org
An alternative, anti-Markovnikov hydration can be achieved through a hydroboration-oxidation sequence. fiveable.meyoutube.com This two-step process typically uses a sterically hindered borane (B79455) like disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) to prevent double addition across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.orgmasterorganicchemistry.com For a terminal alkyne, this method yields an aldehyde, whereas direct hydration yields a methyl ketone. libretexts.org For an internal alkyne like 3-heptyne, both methods would result in this compound.
Advanced Synthetic Strategies and Mechanistic Studies
Base-Controlled Polydiazeniumdiolation of this compound
A more complex reaction involving this compound is its base-controlled polydiazeniumdiolation. This process involves the reaction of the enolate of this compound with nitric oxide (NO) to form compounds containing one or more diazeniumdiolate functional groups (-N₂O₂⁻). researchgate.netnih.govacs.org These products are of interest as potential high-energy-density materials. acs.org The reaction's outcome is highly dependent on the stoichiometry of the base used. researchgate.netnih.gov
The extent of diazeniumdiolation on the this compound molecule is controlled by the amount of base, such as potassium hydroxide (B78521) (KOH), used in the reaction. researchgate.netnih.gov The base deprotonates the α-carbons (the carbons adjacent to the carbonyl group, C-3 and C-5) to form an enolate. This enolate then reacts with nitric oxide. acs.orgebi.ac.uk By carefully controlling the molar ratio of base to this compound, it is possible to direct the synthesis towards mono-, bis-, or tris-substituted products. researchgate.netnih.gov The reaction typically occurs at low temperatures, around -23 °C. acs.org The order of reactivity for diazeniumdiolation is α-methine > α-methylene > α-methyl. researchgate.netnih.gov In the presence of excess base, cleavage of the ketone can occur, similar to the haloform reaction. researchgate.net
Varying the stoichiometry of the reaction between this compound's enolate and nitric oxide leads to a range of diazeniumdiolate products. researchgate.netnih.gov Research has identified three primary products from this reaction. acs.orgebi.ac.uk
Table 2: Products of Base-Controlled Polydiazeniumdiolation of this compound
| Product Name | Degree of Substitution | Formula |
|---|---|---|
| Potassium this compound-3,3,5-tris(diazeniumdiolate) | Tris-diazeniumdiolate | C₇H₁₁KN₆O₇ |
| Potassium butanoate 2,2-bis(diazeniumdiolate) | Bis-diazeniumdiolate | C₄H₅KN₄O₄ |
| Potassium butanoate 2-diazeniumdiolate | Mono-diazeniumdiolate | C₄H₇KN₂O₂ |
Source: J. Org. Chem. 2008, 73, 20, 8077-8080 nih.govacs.org
The formation of butanoate derivatives indicates that under certain conditions, a carbon-carbon bond cleavage occurs during the reaction sequence. researchgate.net These diazeniumdiolate products are typically stable crystalline solids under ambient conditions but decompose exothermally at high temperatures. nih.govacs.org
The mechanism for the base-controlled polydiazeniumdiolation of this compound begins with the formation of the enolate ion. The amount of base used dictates the extent of deprotonation and subsequent reaction with nitric oxide. researchgate.netnih.gov The reaction of nitric oxide with enolates derived from various ketones has been studied, showing that the extent of diazeniumdiolation and the course of the reaction are altered by the base concentration. nih.gov
In the presence of excess base, bis(diazeniumdiolate)-substituted groups can act as leaving groups, leading to cleavage of the carbon skeleton, which explains the formation of butanoate products from this compound. researchgate.net While detailed kinetic, isotope effect, and tracer experiment data specifically for the polydiazeniumdiolation of this compound are not extensively detailed in the provided search results, the product distribution strongly implies a competitive reaction pathway influenced by base stoichiometry. researchgate.netacs.org Single-crystal X-ray diffraction data for one of the products, potassium butanoate 2-diazeniumdiolate dihydrate, revealed a novel water layer aggregation in its crystal structure. researchgate.netnih.gov This structural analysis provides insight into the solid-state nature of these highly functionalized products.
Aldol Condensation and Related Carbon-Carbon Bond Formation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone.
The Aldol addition reaction between 3-pentanone (B124093) and n-propanal is a key step in the synthesis of 5-hydroxy-4-methyl-3-heptanone. In this reaction, the enolate of 3-pentanone, formed under basic or acidic conditions, acts as a nucleophile and attacks the electrophilic carbonyl carbon of n-propanal. This process results in the formation of a new carbon-carbon bond, yielding the β-hydroxy ketone, 5-hydroxy-4-methyl-3-heptanone. scispace.commasterorganicchemistry.com
One specific method involves the use of a boron enolate of 3-pentanone, which reacts with propionaldehyde. Subsequent oxidative treatment of the reaction mixture yields a 9:1 mixture of (4SR,5RS)- and (4SR,5SR)-5-hydroxy-4-methyl-3-heptanone. scispace.com Another approach utilizes the lithium enolate of 2-methyl-2-trimethylsilyloxy-3-pentanone, which is added to propionaldehyde. This is followed by the addition of ethyllithium (B1215237) and oxidative cleavage with periodic acid to produce the desired product. scispace.com
The stereochemical outcome of this reaction is of significant interest, as 5-hydroxy-4-methyl-3-heptanone, also known as sitophilure (B1203871), is an aggregation pheromone for the rice weevil (Sitophilus oryzae) and the maize weevil (Sitophilus zeamais). scispace.comcapes.gov.br The synthesis of all four possible stereoisomers of sitophilure has been achieved starting from methyl (R)-3-hydroxypentanoate, which is of microbial origin. capes.gov.br
Biological systems offer an environmentally benign and highly selective alternative for the synthesis of chiral compounds. Whole-cell biocatalysis, using plant tissues or microorganisms, has been successfully employed for the enantioselective reduction of ketones to their corresponding optically active alcohols. acs.orgnih.govacs.org These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.govacs.orgresearchgate.net
The use of Daucus carota (carrot) root, Solanum melongena (eggplant), and Pleurotus ostreatus (oyster mushroom) has been explored for the synthesis of all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone. researchgate.net These biological systems contain ketoreductase enzymes that can reduce the prochiral ketone, 4-methyl-3,5-heptanedione, to the desired chiral β-hydroxy ketone with high enantioselectivity. researchgate.netresearchgate.net For instance, the reduction of 4-methylheptan-3,5-dione using resting cells of certain microorganisms can yield the natural (4R,5S)-(-)-sitophilure under anaerobic conditions, while the (4S,5S)-(+)-diastereoisomer is obtained under aerobic conditions. researchgate.net
The biocatalytic reduction of various prochiral ketones using Daucus carota root has been shown to be highly efficient, yielding optically active secondary alcohols in moderate to excellent chemical yields. acs.orgnih.govacs.org This method avoids the need for expensive and often hazardous heavy metal reagents and complex cofactor recycling systems, as the whole cells manage this internally. acs.orgacs.org
Table 1: Enantioselective Reduction of Aliphatic Ketones using Daucus carota Root
| Ketone | Reduction Time (h) | Chemical Yield (%) |
|---|
Processes for Selective Production from Fermentation-Derived Compounds (e.g., ABE mixtures)
Acetone-Butanol-Ethanol (ABE) fermentation is a well-established industrial process that utilizes bacteria, typically from the genus Clostridium, to produce a mixture of these three solvents from biomass. wikipedia.orgyoutube.com This ABE mixture serves as a renewable feedstock for the production of value-added chemicals, including this compound. acs.org
The components of the ABE mixture, primarily acetone (B3395972) and butanol, can be catalytically converted into longer-chain hydrocarbons, such as this compound. This upgrading process typically involves catalytic dehydration and condensation reactions over various catalysts. acs.orgsurrey.ac.uk The reaction pathways can be complex, with potential for cross-reactivity between the different components of the ABE mixture, leading to a range of hydrocarbon products from C2 to C15. acs.orgsurrey.ac.uk
Catalysts based on transition metals like iron (Fe), nickel (Ni), and copper (Cu) supported on materials such as MgO-Al2O3 have demonstrated high conversion rates for ABE upgrading. surrey.ac.uk For example, an iron-based catalyst has shown a conversion of 89%. surrey.ac.uk Zeolites like ZSM-5 and alumina (γ-Al2O3) are also effective catalysts for the dehydration of ABE mixtures, producing a range of unsaturated hydrocarbons. acs.org The specific product distribution is influenced by the catalyst type, reaction temperature, and space velocity. acs.org
Hydrodeoxygenation of Lignocellulosic Ketones to Olefins
Hydrodeoxygenation (HDO) is a crucial process for upgrading biomass-derived oxygenates, such as ketones, into valuable hydrocarbon fuels and chemicals. This process involves the removal of oxygen atoms from the organic molecules in the presence of a catalyst and hydrogen.
The selective hydrodeoxygenation of this compound, a model compound for lignocellulose-derived ketones, can yield valuable products like heptene (B3026448) and heptane. rsc.org Zinc molybdate (B1676688) prepared by an evaporation method (ZnMoO4-E) has been identified as a highly effective catalyst for this transformation. rsc.org
Under specific reaction conditions, this catalyst can achieve complete conversion of this compound with a high carbon yield of heptene (90%) at 673 K. rsc.org The excellent catalytic performance of ZnMoO4-E is attributed to its unique disordered layered stacking structure, which provides a high concentration of oxygen vacancies and acidic sites. rsc.org This catalyst has also shown good performance for the HDO of other lignocellulose-derived ketones. rsc.org
Table 2: Catalytic Performance in the Hydrodeoxygenation of this compound
| Catalyst | Temperature (K) | This compound Conversion (%) | Heptene Yield (%) |
|---|
Data sourced from Li et al. (2019) rsc.org
Synthesis of this compound Derivatives
This section details the synthesis methodologies for several derivatives of this compound, including its chlorinated and methylated analogues. It also explores the products resulting from the hydrogenation of a related branched heptanone.
Chlorination of this compound to 3-Chloro-4-heptanone
The synthesis of α-chloroketones from their parent ketones is a fundamental transformation in organic chemistry. The direct chlorination of an unsymmetrical ketone can lead to a mixture of products, but for a symmetrical ketone like this compound, chlorination occurs at the α-position (carbon-3 or carbon-5).
Research into the α-chlorination of ketones has explored various reagents and methods to control the selectivity of the reaction. While classical methods involving chlorine gas initiated by acid or light exist, they can lack scope. pitt.edu Alternative and often more controlled methods have been developed. For the synthesis of 3-chloro-4-heptanone, methods analogous to those used for other acyclic and cyclic ketones are applicable.
One modern approach involves the formation of a ketone enolate, which then reacts with a chlorine source. For instance, a general and mild method for preparing α-chloroketones uses the formation of a kinetic lithium enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic chlorine source such as p-toluenesulfonyl chloride. pitt.edu This method is effective for monochlorination at the least substituted α-position in unsymmetrical ketones, and for symmetrical ketones, it provides the monochlorinated product. pitt.edu Other chlorinating agents that have been successfully used for the α-chlorination of ketones include sulfuryl chloride and copper(II) chloride. pitt.edu
A representative procedure for the α-chlorination of a symmetrical ketone like this compound would involve the initial formation of the enolate at a low temperature, followed by the introduction of the chlorinating agent.
Table 1: General Methodology for α-Chlorination of Ketones
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | Ketone (e.g., this compound), Lithium Diisopropylamide (LDA) | Anhydrous THF, -78 °C | Formation of the kinetic lithium enolate |
| 2 | p-Toluenesulfonyl Chloride or other "Cl+" source | -78 °C to room temperature | Introduction of the chlorine atom at the α-position |
Synthesis of Methylated Heptanones (e.g., 2-Methyl-4-heptanone)
2-Methyl-4-heptanone is a methylated derivative of this compound. Its synthesis can be achieved via a two-step process starting from smaller precursor molecules. A well-established method involves a Grignard reaction followed by an oxidation step. pitt.eduuni.lu This approach avoids some of the separation challenges encountered in alternative syntheses. pitt.edu
The first step is the preparation of the intermediate alcohol, 2-methyl-4-heptanol, through a Grignard reaction. This involves reacting butanal with a Grignard reagent prepared from 1-chloro-2-methylpropane (B167039) and magnesium in dry ether. pitt.eduuni.lu The use of a primary alkyl halide like 1-chloro-2-methylpropane is advantageous as it minimizes side reactions. pitt.edu
In the second step, the secondary alcohol (2-methyl-4-heptanol) is oxidized to the target ketone, 2-methyl-4-heptanone. pitt.edu This oxidation can be effectively carried out using a sodium hypochlorite solution in acetic acid or alternatively with a sodium dichromate/sulfuric acid mixture. pitt.eduuni.lu This method is known to produce ketones from secondary alcohols in high yield. uni.lu
Table 2: Synthesis of 2-Methyl-4-heptanone
| Step | Reactants | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 (Grignard Reaction) | 1-Chloro-2-methylpropane, Butanal | Magnesium, Dry Ether | 2-Methyl-4-heptanol | Not specified |
| 2 (Oxidation) | 2-Methyl-4-heptanol | Sodium Hypochlorite (NaOCl), Acetic Acid | 2-Methyl-4-heptanone | 86% (alternative dichromate method) pitt.edu |
Hydrogenation By-products of 2,6-Dimethyl-4-heptanone
The catalytic hydrogenation of ketones is a standard reduction method that converts the carbonyl group into a secondary alcohol. libretexts.orglibretexts.org In the case of 2,6-dimethyl-4-heptanone, also known as diisobutyl ketone, the primary product of catalytic hydrogenation is 2,6-dimethyl-4-heptanol. This reaction is typically carried out using hydrogen gas (H₂) over a metal catalyst such as nickel, palladium, or platinum. libretexts.org
The reaction involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the ketone. youtube.com While the principal reaction is the formation of the corresponding secondary alcohol, by-products can potentially form depending on the reaction conditions and the purity of the starting material.
Potential side reactions are generally less common and require more strenuous conditions than the primary hydrogenation. Under harsh conditions (high temperature and pressure), further reduction of the alcohol or the ketone itself could lead to the complete removal of the oxygen atom, yielding the corresponding alkane, 2,6-dimethylheptane. However, the hydrogenation of a carbonyl group is generally slower and less exothermic than the hydrogenation of a carbon-carbon double bond. libretexts.org Impurities present in the technical grade starting material, such as isomers like 4,6-dimethyl-2-heptanone, would be hydrogenated to their corresponding alcohols. sigmaaldrich.com
Table 3: Hydrogenation Products of 2,6-Dimethyl-4-heptanone
| Product Type | Compound Name | Formation Pathway |
|---|---|---|
| Primary Product | 2,6-Dimethyl-4-heptanol | Catalytic hydrogenation of the carbonyl group |
| Potential By-product | 2,6-Dimethylheptane | Complete reduction (hydrogenolysis) under harsh conditions |
| By-product from Impurity | 4,6-Dimethyl-2-heptanol | Hydrogenation of the 4,6-dimethyl-2-heptanone impurity |
Biomedical and Biological Research on 4 Heptanone
Metabolism and Biotransformation
The metabolism of 4-heptanone is significantly linked to the biotransformation of xenobiotics, particularly the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). Its presence in human biological fluids is often a biomarker for exposure to such environmental pollutants. The metabolic pathways involved are complex, primarily involving beta-oxidation of precursor compounds.
This compound is a recognized metabolic byproduct of 2-ethylhexanoic acid (EHA), a breakdown product of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). The in vivo formation of this compound from EHA occurs through a beta-oxidation pathway, a common metabolic process for fatty acids and certain other carboxylic acids. This metabolic route is a major catabolic pathway for EHA in humans.
The process begins with the hydrolysis of DEHP to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. The 2-ethylhexanol is then oxidized to form 2-ethylhexanoic acid. This EHA molecule subsequently enters the beta-oxidation spiral.
A key intermediate in the beta-oxidation of 2-ethylhexanoic acid is 3-oxo-2-ethylhexanoic acid. This compound has been identified in human urine and is considered the direct precursor to this compound. Research has shown that 3-oxo-2-ethylhexanoic acid can exist in its enol form. The trimethylsilyl (TMS) derivative of this enol form has been analyzed using gas chromatography-mass spectrometry (GC/MS), which has been instrumental in its identification in biological samples. It is important to note that this compound can also be an artifact that arises from the decarboxylation of its unstable precursor, 3-oxo-2-ethylhexanoic acid, during sample analysis if precautions such as immediate methylation are not taken.
The primary source of the precursor 2-ethylhexanoic acid is the plasticizer DEHP. In the body, DEHP is rapidly metabolized. The initial step is the hydrolysis of DEHP, which yields mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. Both of these primary metabolites play a crucial role in the subsequent formation of this compound. The 2-ethylhexanol released from the hydrolysis of DEHP is oxidized to 2-ethylhexanoic acid, which then undergoes beta-oxidation to eventually form this compound. Therefore, exposure to DEHP leads to a cascade of metabolic events that result in the endogenous production of this compound.
| Precursor Compound | Key Metabolites | Final Product |
| Di(2-ethylhexyl) phthalate (DEHP) | Mono(2-ethylhexyl) phthalate (MEHP), 2-ethylhexanol | This compound |
| 2-ethylhexanol | 2-ethylhexanoic acid (EHA) | This compound |
| 2-ethylhexanoic acid (EHA) | 3-oxo-2-ethylhexanoic acid | This compound |
This compound has been associated with lipid oxidation processes. Lipid peroxidation, the oxidative degradation of lipids, results in the formation of a variety of reactive aldehydes and ketones. While the direct formation of this compound from lipid peroxidation is not as extensively documented as other ketones, the presence of heptanones, in general, is linked to the breakdown of polyunsaturated fatty acids. For instance, the oxidation of linoleic acid can lead to the formation of various volatile organic compounds, including ketones. It is plausible that this compound could be one of the many products generated during the complex cascade of reactions involved in lipid peroxidation, serving as a potential biomarker for oxidative stress.
The metabolism of ketones is a known process in various microorganisms, including fungi. While specific studies focusing exclusively on the fungal metabolism of this compound are limited, research on related ketones provides insight into potential pathways. Fungi are known to produce a variety of volatile organic compounds, including ketones like 2-heptanone, which is structurally similar to this compound. For example, endophytic fungi such as Phomopsis sp. and Fusarium proliferatum have been shown to emit 2-heptanone. The metabolic pathways in fungi for ketone production and degradation often involve beta-oxidation of fatty acids, similar to the process in humans. This suggests that fungi possess the enzymatic machinery to potentially metabolize this compound, either through further breakdown or by converting it from other substrates.
The metabolic pathway responsible for the conversion of 2-ethylhexanoic acid to this compound is not exclusive to this particular compound. The beta-oxidation of branched-chain fatty acids is a more general process that can also be involved in the metabolism of various branched-chain drugs and other environmental pollutants. The structural similarity of 2-ethylhexanoic acid to certain branched-chain xenobiotics suggests that these compounds could potentially undergo similar metabolic transformations, possibly leading to the formation of this compound or other related ketones. This highlights the broader relevance of this metabolic pathway in toxicology and pharmacology, as it may influence the clearance and metabolic profile of a range of foreign compounds in the body.
In vivo Beta-Oxidation of 2-Ethylhexanoic Acid (EHA) from Plasticizers
Role of this compound as a Biomarker in Human Health
This compound, a volatile organic compound, has been the subject of investigation as a potential biomarker for various health conditions. Research has particularly focused on its association with kidney disease, diabetes mellitus, and its presence in patients undergoing hemodialysis.
Association with Kidney Disease and Chronic Kidney Disease
Scientific literature indicates an association between this compound and kidney-related health issues. The compound is mentioned as a potential biomarker for both general kidney disease and chronic kidney disease ketone.com.
Investigation in Diabetes Mellitus
The role of this compound as a biomarker for diabetes mellitus is a topic of conflicting research findings. Some studies suggest a significant link between elevated levels of this ketone and the metabolic state of diabetic patients, while other research contradicts this association.
Studies on the urinary excretion of this compound in individuals with diabetes have yielded varied results. One study reported that increased total this compound is inherently connected with diabetes mellitus, with its urinary levels being elevated even in therapeutically well-controlled patients. This research found the mean urinary excretion of total this compound to be significantly higher in diabetic patients (1073 micrograms per 24 hours) compared to healthy individuals (207 micrograms per 24 hours) and non-diabetic hospitalized patients (246 micrograms per 24 hours).
Conversely, other investigations have found no statistically significant difference in the urinary concentrations of this compound between diabetic patients and control groups. For instance, one study reported urinary concentrations of 131.2 ± 11.6 µg/l (mean ± SEM) in diabetic patients and 128.6 ± 11.4 µg/l in controls, indicating no significant variance webmd.comnih.gov. Similarly, a pilot study observed that the median concentration of this compound in the urine of a diabetic group was 179 ng/ml, which was not significantly different from the 188 ng/ml found in the control group gcms.cz. This study also noted no significant correlation between this compound levels and the duration, metabolic control, or type of diabetes gcms.cz.
Urinary this compound Levels in Diabetic vs. Control Groups
| Study | Diabetic Group (Concentration) | Control Group (Concentration) | Finding |
|---|---|---|---|
| Study 1 | 1073 µg/24h (mean) | 207 µg/24h (mean, healthy) 246 µg/24h (mean, non-diabetic patients) | Significantly higher in diabetic patients. |
| Study 2 | 131.2 ± 11.6 µg/l (mean ± SEM) | 128.6 ± 11.4 µg/l (mean ± SEM) | No significant difference. webmd.comnih.gov |
| Pilot Study | 179 ng/ml (median) | 188 ng/ml (median) | No significant difference in median concentration. gcms.cz |
Diabetic ketoacidosis (DKA) is a serious complication of diabetes characterized by a severe lack of insulin, leading the body to break down fat for energy and produce a high level of ketones byu.edudiabetes.org.uk. This results in ketonemia and ketonuria medscape.commedscape.com. Similarly, fasting can induce a state of ketosis, where the body utilizes fat for energy, leading to the production and excretion of ketones in the urine webmd.comnih.govprovidence.co.in. While DKA and fasting are known to elevate the levels of ketone bodies such as β-hydroxybutyrate and acetoacetate, the specific influence of these conditions on this compound levels is not well-documented in the available scientific literature.
The origin of this compound in the human body is a critical factor in its evaluation as a biomarker. Evidence strongly suggests that exogenous sources can be a significant contributor to its presence. One prominent exogenous source is the plasticizer di(2-ethylhexyl) phthalate (DEHP) nih.gov. Research has shown that this compound is a major metabolite of DEHP in humans nih.gov. It is hypothesized that this compound arises from the in vivo beta-oxidation of 2-ethylhexanoic acid, a metabolic product of DEHP nih.gov. This has led some researchers to suggest that the source of this compound may be solely environmental, particularly in individuals with high exposure to plastics, such as patients undergoing medical procedures gcms.cz. The Human Metabolome Database also lists food, including certain meats, as an exogenous source of this compound foodb.ca.
Presence in Urine of Hemodialysis Patients
Significantly elevated levels of this compound have been observed in patients undergoing hemodialysis. Studies have reported that plasma concentrations of this compound are markedly higher in hemodialysis patients (95.9 ± 9.6 µg/l) compared to control subjects (10.4 ± 0.5 µg/l) webmd.comnih.gov. This elevation is largely attributed to exposure to DEHP from plastic components of hemodialysis equipment nih.gov. Research indicates that this compound is a major metabolite of DEHP in this patient population nih.gov.
Plasma this compound Levels in Hemodialysis Patients vs. Controls
| Patient Group | Plasma this compound Concentration (mean ± SEM) |
|---|---|
| Hemodialysis Patients | 95.9 ± 9.6 µg/l webmd.comnih.gov |
| Control Group | 10.4 ± 0.5 µg/l webmd.comnih.gov |
Potential Biomarker for Cancer (e.g., Prostate Cancer)
Research into non-invasive diagnostic methods for cancer has led to the investigation of volatile organic compounds (VOCs) as potential biomarkers. Analysis of these compounds in bodily fluids such as urine may offer a promising avenue for early detection. In the context of prostate cancer, studies have identified a range of VOCs that could serve as indicators of the disease.
One study analyzing urine from prostate cancer patients and healthy controls detected 147 endogenous volatile organic metabolites. Among these, this compound was identified as one of the thirteen most significant compounds for distinguishing between the cancer and control groups nih.gov. This suggests a potential role for this compound as part of a biomarker panel for prostate cancer. The use of urinary VOCs for cancer detection is an expanding field of research, with studies exploring various analytical techniques to improve accuracy and reliability nih.govnih.govresearchgate.net. While the Prostate Specific Antigen (PSA) test is a widely used biomarker for prostate cancer, its limitations have prompted the search for more specific and sensitive markers plos.orgrepec.orgnih.govnih.govresearchgate.net. The identification of VOCs like this compound in the urine of prostate cancer patients presents a potential step towards developing more accurate, non-invasive diagnostic tools plos.orgrepec.org. Further research is necessary to validate these findings in larger cohorts and to fully understand the biochemical pathways leading to the altered levels of this compound in prostate cancer.
Table 1: Selected Volatile Organic Compounds Investigated as Potential Prostate Cancer Biomarkers in Urine
| Compound | Potential Significance | Reference |
|---|---|---|
| This compound | Identified as a significant metabolite in the urine of prostate cancer patients. | nih.gov |
| Dimethyl disulfide | One of the key compounds for differentiating cancer patients from healthy controls. | nih.gov |
| o-Cymene | Identified as a significant volatile organic metabolite in prostate cancer urine samples. | nih.gov |
| p-Cymenene | Another key compound noted in the urine of individuals with prostate cancer. | nih.gov |
| 2-Ethyl-1-hexanol | A down-regulated VOC used in a diagnostic model for prostate cancer. | nih.gov |
| Furan-3-methanol | An up-regulated VOC included in a diagnostic model for prostate cancer. | nih.gov |
| 2,6-dimethyl-7-octen-2-ol | Part of a 4-VOC model for prostate cancer detection. | plos.org |
| Pentanal | A component of a 4-VOC model for prostate cancer detection. | plos.org |
| 3-Octanone | A VOC included in a model for prostate cancer detection. | plos.org |
| 2-Octanone | Part of a 4-VOC model for prostate cancer detection. | plos.org |
Association with Pervasive Developmental Disorder Not Otherwise Specified and Autism
Pervasive Developmental Disorder Not Otherwise Specified (PDD-NOS) was a diagnosis used for individuals with some, but not all, of the characteristics of autism or with milder symptoms nih.govwikipedia.orgnih.gov. With the publication of the DSM-5 in 2013, PDD-NOS was incorporated into the broader category of Autism Spectrum Disorder (ASD) nih.govwikipedia.org. ASD is a complex neurodevelopmental condition with both genetic and environmental components influencing its risk and severity nih.govnih.govscienceopen.comfrontiersin.orgresearchgate.net.
Metabolomic studies, which analyze the complete set of small-molecule metabolites in a biological sample, have been conducted to investigate the biochemical basis of ASD and to identify potential biomarkers nih.govnih.govfrontiersin.orgresearchgate.net. These studies have revealed alterations in various metabolic pathways in individuals with ASD nih.govnih.govfrontiersin.orgresearchgate.net. However, based on the available scientific literature, there is no direct evidence to suggest an association between the chemical compound this compound and Pervasive Developmental Disorder Not Otherwise Specified or Autism Spectrum Disorder. Current metabolomic research in ASD has focused on other compounds and pathways nih.govnih.govfrontiersin.orgresearchgate.net.
Link to Celiac Disease
Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals mdpi.com. Research has explored the potential of using volatile organic compounds (VOCs) as non-invasive biomarkers for diagnosing and monitoring celiac disease mdpi.comorscience.ruresearchgate.netfrontiersin.orgmdpi.comnyulangone.orgbeyondpesticides.org. Studies have shown that the urinary VOC profiles of celiac disease patients can be distinguished from those of healthy individuals mdpi.com.
However, a direct link between this compound and celiac disease has not been established in the scientific literature. While some studies have identified various chemicals and VOCs that may be associated with celiac disease, this compound is not specifically mentioned among them mdpi.comfrontiersin.orgnyulangone.org. The focus of current research on VOCs in celiac disease is on identifying a broader signature of compounds that change in response to gluten exposure mdpi.com.
Volatile Constituent of Human Urine and Breath
This compound is a recognized volatile constituent of human urine nih.govnih.gov. Its presence in urine is thought to be of exogenous origin, primarily from the in vivo beta-oxidation of 2-ethylhexanoic acid, a metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP) nih.govnih.govoup.comgcms.czresearchgate.net. Studies have shown that exposure to DEHP leads to a significant increase in urinary this compound levels nih.gov. For instance, median concentrations of total this compound in urine samples from individuals with increased plasticizer exposure were found to be 30 to 175 times higher than in normal samples nih.gov.
In addition to urine, this compound has also been detected in human breath researchgate.netresearchgate.netnih.gov. One study found this compound in all blood samples from a group of healthy volunteers, although its detection in breath was less frequent, occurring in 60% of the participants researchgate.net. This lower frequency in breath may be due to low concentrations close to the limit of detection researchgate.net. The presence of this compound in both blood and breath further supports its systemic distribution following exposure and metabolism of precursor compounds researchgate.netnih.gov.
Table 2: Reported Concentrations of this compound in Human Samples
| Sample Type | Population | Mean/Median Concentration | Reference |
|---|---|---|---|
| Urine | Healthy Controls | 128.6 ± 11.4 µg/L (mean ± SEM) | nih.govoup.com |
| Urine | Diabetic Patients | 131.2 ± 11.6 µg/L (mean ± SEM) | nih.govoup.com |
| Urine | Healthy Controls | 188 ng/mL (median) | gcms.cz |
| Urine | Diabetic Patients | 179 ng/mL (median) | gcms.cz |
| Plasma | Healthy Controls | 10.4 ± 0.5 µg/L (mean ± SEM) | nih.gov |
| Plasma | Hemodialysis Patients | 95.9 ± 9.6 µg/L (mean ± SEM) | nih.gov |
Biological Activities and Interactions
Nematicidal Activity (e.g., against Meloidogyne javanica)
Plant-parasitic nematodes, such as the root-knot nematode Meloidogyne javanica, are significant agricultural pests that cause substantial crop damage mdpi.comnih.govcnr.itnih.gov. Research into environmentally friendly alternatives to synthetic nematicides has explored the potential of various natural compounds, including volatile organic compounds (VOCs) mdpi.comnih.govresearchgate.net.
Some studies have indicated that certain ketones possess nematicidal properties. For instance, one study highlighted that this compound has shown nematicidal effects researchgate.net. The investigation into the nematicidal activity of VOCs is an active area of research, with studies evaluating the efficacy of different compounds against various nematode species mdpi.comresearchgate.net.
Ant Pheromone (e.g., 2-Methyl-4-heptanone)
Chemical communication is crucial for the social organization of ants, and pheromones play a key role in signaling various behaviors, including alarm responses nih.govacs.orgusda.govtandfonline.comnih.gov. While this compound itself is not typically cited as an ant pheromone, a closely related isomer, 2-methyl-4-heptanone, is a known alarm pheromone for some ant species acs.org.
Another related compound, 4-methyl-3-heptanone, is also a well-documented alarm pheromone in several ant species usda.govtandfonline.comnih.gov. When released, these pheromones can trigger behaviors such as increased alertness, aggression, and attraction to the source of the alarm at low concentrations, while high concentrations can cause repulsion usda.govnih.gov. The alarm pheromones are often released from the mandibular glands of the ants usda.govtandfonline.com. The study of these chemical signals provides insight into the complex social behaviors of ants nih.govnih.gov.
Impact on Gut Microbiome and Immune Responses in Neonates (due to DEHP metabolites)
The plasticizer di(2-ethylhexyl) phthalate (DEHP) is a widespread environmental contaminant. Due to its use in various plastics, including medical devices, exposure is a significant concern, particularly for vulnerable populations such as neonates. Once in the body, DEHP is metabolized into several compounds, including this compound. While direct research on the specific impact of this compound on the neonatal gut microbiome and immune system is limited, studies focusing on the broader effects of DEHP and its metabolites provide crucial insights into the potential role of this compound in these complex biological processes.
Alterations in Neonatal Gut Microbiota Composition
The developing gut microbiome in neonates is a dynamic and crucial ecosystem for the maturation of the immune system. Exposure to environmental compounds like DEHP and its metabolites, such as this compound, can disrupt this delicate balance.
A significant study investigating the effects of postnatal DEHP exposure in newborns, particularly those receiving intravenous infusions, revealed notable alterations in the composition and diversity of their gut microbiota. nih.govfrontiersin.org This research identified specific changes in the bacterial communities of neonates with higher levels of DEHP metabolites in their urine.
Key Research Findings:
Decreased Abundance of Beneficial Bacteria: The study observed a significant decrease in the relative abundance of two key bacterial genera, Rothia and Bifidobacterium, in the gut of DEHP-exposed infants. nih.govfrontiersin.org
Bifidobacterium longum , a well-known probiotic bacterium crucial for infant gut health and immune development, was found to be particularly diminished. nih.govfrontiersin.org
Rothia sp. , a common inhabitant of the oral and gut microbiota, also showed reduced levels.
These findings suggest that exposure to DEHP and its metabolites, which would include this compound, can lead to a dysbiosis in the neonatal gut, characterized by a reduction in beneficial bacteria. This alteration in the gut microbial landscape during a critical developmental window could have long-term consequences for immune system programming.
Modulation of Neonatal Immune Responses
The changes in the gut microbiome induced by DEHP metabolites are closely linked to alterations in the neonatal immune response. The gut microbiota plays a pivotal role in educating and shaping the developing immune system.
Impact on Vaccine Response:
The same study that identified changes in the gut microbiota also investigated the impact of DEHP exposure on the immune response to the Hepatitis B vaccine. nih.govfrontiersin.org The findings indicated a significant enhancement of the anti-Hepatitis B surface antigen-specific IgM (anti-HBsAg-IgM) response in the DEHP-exposed group. nih.govfrontiersin.org
This heightened IgM response suggests that exposure to DEHP and its metabolites may lead to a dysregulation of the immune system, potentially contributing to an altered immune trajectory later in life. nih.govfrontiersin.org While an enhanced vaccine response might seem beneficial, it could also indicate an overactive or misdirected immune system, which has been linked to an increased risk of allergic diseases in childhood.
The following table summarizes the key findings from the research on DEHP metabolite exposure in neonates:
| Parameter Investigated | Observation in DEHP-Exposed Neonates | Potential Implication |
| Gut Microbiota | ||
| Rothia sp. | Decreased abundance nih.govfrontiersin.org | Altered gut microbial diversity |
| Bifidobacterium longum | Decreased abundance nih.govfrontiersin.org | Impaired gut health and immune development |
| Immune Response | ||
| Anti-HBsAg-IgM | Significantly enhanced response nih.govfrontiersin.org | Dysregulated immune system, potential for altered long-term immunity |
It is important to reiterate that these findings are associated with exposure to DEHP and its various metabolites. While this compound is a known metabolite of DEHP, further research is necessary to delineate its specific contribution to the observed effects on the neonatal gut microbiome and immune responses. The current evidence strongly suggests that exposure to the cocktail of DEHP metabolites during the critical neonatal period can have a significant and lasting impact on the intricate interplay between the gut microbiota and the developing immune system.
Applications in Advanced Materials and Chemical Industry Research Focus
Solvent Applications in Specialized Formulations
The efficacy of 4-Heptanone as a solvent is attributed to its molecular structure, which allows it to dissolve a wide range of organic substances. It serves as an effective medium for chemical reactions and extractions, particularly where enhanced solubility and controlled reaction rates are necessary. chemimpex.com
This compound is widely utilized as a solvent for nitrocellulose, various oils, synthetic and natural resins, and polymers. nih.govguidechem.comchemicalbook.com Its moderate evaporation rate and good solvency for these high-molecular-weight substances make it a valuable component in the formulation of lacquers and coatings. nih.gov Ketones, in general, are recognized as effective solvents for nitrocellulose, a key film-former in many coating applications. azom.com The ability of this compound to dissolve these materials facilitates the creation of homogenous solutions with desirable viscosity for application.
Table 1: Physical and Solvent Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molar Mass | 114.19 g/mol |
| Boiling Point | 144–145 °C chemicalbook.comchemicalbook.com |
| Density | 0.817 g/mL at 25 °C chemicalbook.com |
| Vapor Pressure | 5.2 mmHg at 20 °C chemicalbook.com |
| Solubility in Water | 4.6 g/L (20 °C) chemicalbook.com |
| Solubility | Miscible with alcohol and oils chemicalbook.comchemicalbook.com |
In the paint, coatings, and adhesives industries, this compound functions as a specialty solvent. chemimpex.comguidechem.comchemicalbook.com Its unique structure enables it to effectively dissolve a variety of substances, making it a suitable choice for these applications. chemimpex.com The solvent's role is critical in ensuring that all components, such as binders, pigments, and additives, are uniformly dispersed, leading to a stable formulation. It also influences application properties like flow, leveling, and drying time, contributing to the final quality and performance of the film or bond.
The ability of this compound to dissolve oils and greases makes it a suitable component for formulating industrial cleaning agents. chemimpex.com Its properties as a solvent allow it to effectively break down and remove organic residues from machinery, metal parts, and other industrial surfaces, thereby improving cleaning efficiency in manufacturing settings. chemimpex.com
Intermediate in Organic Synthesis for Fine Chemicals
Beyond its role as a solvent, this compound is a valuable building block in organic synthesis. chemimpex.comguidechem.com It serves as a precursor in the production of more complex molecules, leveraging the reactivity of its ketone functional group for various chemical transformations.
This compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.comguidechem.comchemicalbook.com888chem.com It provides a carbon skeleton that can be modified through various chemical reactions to build the complex molecular architectures required for biologically active compounds. chemimpex.com Its application in this area streamlines production processes for essential compounds used in medicine and agriculture. chemimpex.com
The compound is a significant component in the flavor and fragrance industry. nih.govguidechem.com It is used directly as a flavoring agent in foods and beverages and as a fragrance ingredient in cosmetics. chemimpex.cominchem.org this compound is valued for its fruity and cheesy aroma profile. guidechem.comthegoodscentscompany.com Furthermore, it acts as an intermediate in the synthesis of other fragrance and flavor chemicals, such as 3-propylthio-4-heptanol, which is used as a flavor enhancer in foodstuffs. wikipedia.org Its status as a flavoring substance is recognized by regulatory bodies, and it is assigned FEMA number 2546. inchem.orgfemaflavor.orgwho.int
Table 2: Sensory Profile of this compound in Flavor and Fragrance Applications
| Characteristic | Description |
| Odor Type | Fruity, cheesy, sweet, with nuances of cognac and pineapple guidechem.comthegoodscentscompany.com |
| Odor Description | At 10% in dipropylene glycol: Diffusive, fruity, cheesy, sweet, tutti-frutti, cognac, and pineapple nuances thegoodscentscompany.com |
| Taste Description | At 5 ppm: Fruity, banana, green apple, blue cheese with nut-like nuances guidechem.comchemicalbook.com |
| FEMA Number | 2546 chemicalbook.cominchem.orgaurochemicals.com |
| Functional Class | Flavoring Agent nih.govinchem.org |
Precursors for Sustainable Aviation Fuels (SAF) and Chemical Feedstocks
This compound is emerging as a significant precursor in the development of sustainable aviation fuels (SAF) and valuable chemical feedstocks. Research is focused on catalytic pathways that can convert this ketone, often derived from waste biomass, into hydrocarbons suitable for jet fuel.
A key area of investigation is the catalytic upgrading of this compound. This process often involves reactions over solid acidic or basic catalysts to produce a range of hydrocarbons. For instance, light ketones like this compound can undergo cyclization over H/ZSM-5, a zeolite catalyst, to yield aromatic compounds like benzene, toluene, ethylbenzene, and xylene (BTEX), as well as an aromatic SAF blendstock. rsc.orgnrel.govnrel.gov This pathway is part of a broader strategy to convert volatile fatty acids from wet waste into SAF and other key chemical building blocks. rsc.orgnrel.govnrel.gov
The conversion of this compound and other ketones is a component of broader efforts to utilize biochemically-derived intermediates for fuel production. energy.gov By targeting specific reaction pathways, such as ketonization followed by condensation and HDO, researchers can produce fuel samples for testing and further development. energy.gov This approach is vital for decarbonizing the aviation sector and creating a more sustainable chemical industry. nrel.gov
Table 1: Catalytic Upgrading of this compound for SAF and Chemical Feedstocks
Analytical Standard and Derivatization Agent
In the field of analytical chemistry, this compound serves as an important reference material for ensuring the accuracy and reliability of measurement results.
Internal Standard for GC-MS Analysis (e.g., 3-monochloro-1,2-propane diol)
While specific research detailing the use of this compound as an internal standard for the analysis of 3-monochloro-1,2-propane diol (3-MCPD) is not prevalent in the provided search results, the common practice in GC-MS analysis involves using a deuterated internal standard of the analyte itself. For 3-MCPD, a deuterated version (3-MCPD-d5) is typically used to ensure the most accurate quantification by mimicking the behavior of the target analyte during extraction and analysis. nih.govresearchgate.netnih.gov This approach helps to correct for any loss of analyte during sample preparation and analysis. agriculturejournals.cz The use of a stable isotope-labeled internal standard is a well-established and preferred method in analytical chemistry for achieving high precision and accuracy. nih.gov
Analytical Reference Standard for Quantification
This compound is utilized as an analytical reference standard for the quantification of this analyte in various samples. scientificlabs.co.uksigmaaldrich.com For instance, it can be used to quantify this compound in cane-sugar spirit and rum samples through high-performance liquid chromatography with diode array detection. scientificlabs.co.uksigmaaldrich.com In a different application, a method for quantifying this compound in urine samples by headspace GC-MS analysis has been developed. gcms.cz In this context, calibration curves for this compound were established in a concentration range of 40 to 800 ng/ml, demonstrating a high correlation coefficient (r = 0.999). gcms.cz This indicates a linear and reliable response of the analytical instrument to different concentrations of this compound, which is essential for accurate quantification. gcms.cz As an analytical standard, this compound is also used in the analysis of environmental samples, as well as in the flavor and fragrance and food and beverage industries. sigmaaldrich.com
Table 2: Applications of this compound as an Analytical Standard
Q & A
Q. What are the standard laboratory synthesis methods for 4-heptanone, and how are they validated?
-
Methodological Answer : this compound is commonly synthesized via catalytic oxidation of secondary alcohols or ketonization of carboxylic acids. For instance, a biomass-derived approach using tin-doped ceria (Sn-ceria) catalysts converts aqueous ABE fermentation mixtures to this compound with 70% carbon efficiency and 86% selectivity . Validation involves gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Researchers should compare yields against established protocols and include control reactions to verify catalytic efficiency.
-
Analytical Techniques Table :
| Technique | Purpose | Key Parameters |
|---|---|---|
| GC-MS | Purity and quantification | Retention time, mass spectra |
| NMR (¹H/¹³C) | Structural elucidation | Chemical shifts, coupling |
| FT-IR | Functional group identification | Absorption bands |
Q. How should researchers design experiments to assess this compound’s bioactivity in model organisms?
- Methodological Answer : Use standardized bioassays with organisms like Caenorhabditis elegans. For nematocidal activity:
- Expose synchronized larval stages (L1, L4) to this compound at varying concentrations (e.g., 0.2 mL, 1.43 mmol/L).
- Include negative controls (solvent-only) and positive controls (commercial nematicides).
- Monitor viability via bright-field microscopy and statistical analysis (e.g., t-tests for significance) .
Q. What are the best practices for quantifying this compound in environmental or biological samples?
Q. How can researchers ensure the purity of synthesized this compound for toxicological studies?
Q. How can synthesis protocols for this compound be optimized to improve selectivity and yield?
- Methodological Answer : Optimize Sn-ceria catalyst composition (e.g., Sn:Ce molar ratios) and reaction conditions (temperature, pressure). Use response surface methodology (RSM) to model interactions between variables. Validate improvements via kinetic studies and in situ spectroscopy (e.g., DRIFTS) .
Q. How should contradictory data on this compound’s toxicity across studies be reconciled?
- Methodological Answer : Analyze experimental variables causing discrepancies:
- Example Contradiction : this compound reduced C. elegans L1 viability by 70% but only 51% in L4 larvae .
- Resolution : Conduct stage-specific toxicity assays with standardized exposure times and controlled metabolic conditions. Use surrogate compounds (e.g., 2-heptanone) for comparative mechanistic studies .
Q. What experimental approaches elucidate this compound’s mechanism of action in biological systems?
- Methodological Answer :
- Genetic Knockout Models : Expose C. elegans mutants (e.g., oxidative stress-response genes) to this compound and compare mortality rates.
- Metabolomics : Profile changes in lipid peroxidation or ATP levels via LC-MS.
- Molecular Dynamics Simulations : Model interactions with nematode acetylcholinesterase .
Q. How can computational methods predict this compound’s reactivity in novel applications?
- Methodological Answer : Use density functional theory (DFT) to calculate electrophilicity indices and reaction pathways. Validate predictions with experimental kinetic data. Tools like Gaussian or ORCA are recommended .
Q. What methodologies identify this compound’s degradation products in environmental systems?
Q. How do researchers investigate synergistic effects between this compound and other volatiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
